1-[(2-FLUOROPHENYL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE
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Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, indole, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[(2-FLUOROPHENYL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and fluorophenyl moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Fluorophenyl Compounds: Molecules with a fluorophenyl group, like fluoxetine.
Naphthyridine Derivatives: Compounds with a naphthyridine core, such as nalidixic acid
Uniqueness
1-[(2-FLUOROPHENYL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is unique due to its combination of fluorophenyl, indole, and naphthyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2/c27-22-9-3-1-6-19(22)16-31-24-17(7-5-12-28-24)14-21(26(31)33)25(32)29-13-11-18-15-30-23-10-4-2-8-20(18)23/h1-10,12,14-15,30H,11,13,16H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVXQTQKXTWDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NCCC4=CNC5=CC=CC=C54)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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